molecular formula C20H20ClN5O B2686644 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1396859-15-6

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2686644
CAS No.: 1396859-15-6
M. Wt: 381.86
InChI Key: BZXLIFNHKSNJDF-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid scaffold combining a pyrimidine core, a piperazine linker, and a chlorophenyl group, a structural motif commonly associated with biologically active molecules. Compounds containing the pyrimidine-heterocycle unit are frequently investigated for their potential as kinase inhibitors . The specific molecular architecture of this compound, particularly the presence of the piperazine and 4-chlorophenyl motifs, suggests it may serve as a valuable intermediate or a key scaffold for the synthesis of more complex target molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-1-2-8-24/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXLIFNHKSNJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, a piperazine moiety, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and neuroprotection.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly kinases involved in cell signaling pathways. The piperazine and pyrimidine moieties are known to enhance binding affinity and selectivity towards specific kinases, which are critical in regulating cellular processes such as proliferation and apoptosis.

Key Biological Activities:

  • Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial for cancer treatment. Kinases play a significant role in cell signaling and their dysregulation is often associated with cancer progression.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound inhibits the activity of several key kinases involved in tumor growth. For instance, it has been reported to have an IC50 value in the low nanomolar range against specific receptor tyrosine kinases (RTKs) .

Kinase Target IC50 (nM) Effect
EGFR30Inhibition of proliferation
mTOR50Suppression of signaling
RET25Inhibition of cell growth

In Vivo Studies

In vivo studies using murine models have indicated that the compound can significantly reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells . Furthermore, studies on neuroprotection have shown that the compound reduces microglial activation and pro-inflammatory cytokine release in models of Parkinson's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine or pyrimidine rings can significantly alter the biological activity of the compound. For example, substituting different groups on the chlorophenyl moiety has been shown to enhance potency against certain kinases while reducing off-target effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation, such as the inhibition of CDK9-mediated RNA polymerase II transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyrimidine and piperazine derivatives have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. The presence of the chlorophenyl group may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the pyrimidine and pyrrole rings may contribute to interactions with neurotransmitter receptors, potentially leading to mood stabilization and reduced anxiety levels.

Case Studies

Several studies highlight the efficacy of similar compounds:

StudyFindings
Investigated the synthesis and anticancer properties of piperazine derivatives, demonstrating significant cytotoxicity against various cancer cell lines.
Reported that substituted pyrimidines exhibit potent inhibition of CDK9, leading to reduced cancer cell viability.
Explored the antimicrobial activity of pyrimidine derivatives, showing effectiveness against Gram-positive bacteria.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl groups (target compound, 11a-j) contribute to lipophilicity, whereas fluorophenyl () or thiophene (MK47) substituents modulate electronic properties and metabolic stability .

Physicochemical Properties

Property Target Compound Compound 11a-j MK47
LogP (estimated) ~3.2 ~3.8–4.5 ~3.5
Solubility (aq.) Low (chlorophenyl) Moderate (sulfonyl) Low (thiophene)
Synthesis Yield Not reported Not reported 82%

Key Observations :

  • The sulfonyl derivatives (11a-j) exhibit higher logP due to electron-withdrawing groups, whereas the target compound balances lipophilicity with hydrogen-bonding capacity from the pyrrole ring .
  • MK47’s higher yield (82%) reflects optimized coupling conditions (HOBt/TBTU, DMF) compared to traditional reflux methods .

Key Observations :

  • The target compound ’s synthesis may parallel MK47’s coupling strategies but require regioselective pyrimidine functionalization .
  • Triethylamine-mediated sulfonylation (11a-j) offers versatility but lower yields compared to modern coupling agents .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions are critical for success?

Methodological Answer: The synthesis of structurally analogous piperazine-containing compounds often involves multi-step reactions. For example:

  • Nucleophilic substitution : Reacting a pyrimidine-piperazine intermediate with a 4-chlorophenyl acetyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the ethanone backbone .
  • Heterocyclic coupling : A pyrrole ring can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative of pyrrole and a halogenated pyrimidine intermediate .
  • Purification : Recrystallization from methanol or ethanol is commonly employed to isolate the final product, as described for similar compounds .

Q. Key Considerations :

  • Moisture-sensitive reactions require inert atmospheres (N₂/Ar).
  • Reaction time and temperature (e.g., reflux in xylene for 25–30 hours) significantly impact yields .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: A combination of analytical techniques is essential:

  • ¹H NMR : Look for characteristic signals:
    • Aromatic protons (δ 7.00–7.50 ppm for chlorophenyl and pyrimidine groups).
    • Piperazine CH₂ protons (δ 2.47–3.82 ppm, split into multiplets due to conformational flexibility) .
  • Elemental Analysis : Match calculated vs. experimental values for C, H, N (e.g., ±0.3% deviation acceptable) .
  • Mass Spectrometry (EI-MS) : Confirm the molecular ion peak (e.g., m/z ~440–450 for similar derivatives) .

Validation : Cross-reference with X-ray crystallography data if single crystals are obtainable (e.g., triclinic crystal system parameters as in ).

Q. What safety precautions are recommended when handling this compound in the lab?

Methodological Answer: While specific hazard data for this compound is limited, safety protocols for structurally related piperazine/chlorophenyl derivatives include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
  • First Aid : In case of skin contact, wash with soap/water and seek medical advice .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to toluene .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 110°C) during reflux reduces side reactions .

Q. Data Contradictions :

  • reports 50% yield for a similar compound under xylene reflux, while achieved 70% using milder conditions. This suggests solvent polarity and reaction time are critical variables.

Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding modes?

Methodological Answer:

  • Molecular Docking : Use crystal structure data (e.g., piperazine conformation from ) to model interactions with targets like kinase enzymes or GPCRs.
  • QSAR Modeling : Correlate substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl ) with biological activity datasets.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How should researchers address discrepancies in spectral or elemental analysis data?

Methodological Answer:

  • Replicate Experiments : Confirm NMR/EA results across multiple batches to rule out instrumentation errors.
  • Alternative Techniques : If EA shows inconsistent nitrogen content, use combustion analysis or HPLC-MS for validation .
  • Impurity Profiling : TLC or HPLC can identify byproducts (e.g., unreacted pyrimidine intermediates) affecting purity .

Case Study : A reported yield of 50% () vs. 70% () for similar compounds may arise from differences in recrystallization solvents (methanol vs. ethanol), impacting purity calculations.

Q. What strategies can rationalize the compound’s potential biological targets?

Methodological Answer:

  • Structural Analog Mining : Compare with tyrosine kinase inhibitors containing 4-chlorophenyl-piperazine motifs (e.g., ).
  • In Silico Target Prediction : Use tools like SwissTargetPrediction to identify kinases or neurotransmitter receptors.
  • Functional Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay) or receptor binding (e.g., radioligand displacement) .

Q. How can reaction scalability be balanced with environmental sustainability?

Methodological Answer:

  • Solvent Substitution : Replace xylene (high toxicity) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Catalyst Recovery : Immobilize Pd catalysts on silica to reduce heavy metal waste .
  • Process Intensification : Use microwave-assisted synthesis to shorten reaction times and energy consumption .

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